molecular formula C21H17ClN2O B2654565 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole CAS No. 443328-77-6

1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B2654565
CAS No.: 443328-77-6
M. Wt: 348.83
InChI Key: VVFLDMPVXJYJMH-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole nucleus is a privileged pharmacophore in heterocyclic chemistry, known for its diverse biological activities and its structural resemblance to naturally occurring nucleotides . This specific compound, featuring a 2-chlorophenylmethyl group at the 1-position and a phenoxymethyl substituent at the 2-position, is a valuable scaffold for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR), particularly in the development of potential chemotherapeutic agents. Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological properties in scientific literature, including antimicrobial, antifungal, antiviral, and anticancer activities . The structural motifs present in this compound are similar to those found in other benzimidazole-based molecules that have been investigated for their efficacy against various pathogens and disease targets. This product is provided for research purposes as a chemical tool to further investigate these potential applications and mechanisms of action. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c22-18-11-5-4-8-16(18)14-24-20-13-7-6-12-19(20)23-21(24)15-25-17-9-2-1-3-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFLDMPVXJYJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chlorobenzyl chloride with phenoxymethylbenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodiazole Core

Substituent Position and Type
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Evidence
1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole C₂₀H₁₆ClN₂O 1: 2-chlorophenylmethyl
2: phenoxymethyl
333.81 -
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole C₁₄H₁₁ClN₂O 2: (2-chlorophenoxy)methyl 258.71
1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole C₁₄H₁₁ClN₂O₂S 1: 4-chlorophenylsulfonyl
2: methyl
306.77
2-(2-Chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-benzimidazole C₂₀H₁₄ClFN₃ 1: 2-fluorobenzyl
2: 2-chloro-3-pyridinyl
350.80
  • Key Differences: The phenoxymethyl group in the target compound differs from the (2-chlorophenoxy)methyl group in ’s compound, altering electronic and steric profiles . Substitution at the para-position of the chlorophenyl group (e.g., 4-chlorophenylsulfonyl in ) may reduce steric hindrance compared to the ortho-chlorophenyl group in the target compound .
Functional Group Influence
  • Thioacetohydrazide Derivatives: describes a compound with a thio group at the 2-position (2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(2-methylphenyl)methylidene]acetohydrazide), which may increase reactivity compared to the phenoxymethyl group in the target compound .

Physicochemical and Spectroscopic Properties

Purity and Stability
  • Compounds in (e.g., 4c, 4d, 5a) exhibit HPLC purity >98% , with melting points ranging from 119–160°C, suggesting high crystallinity and stability .
  • The target compound’s phenoxymethyl group may improve solubility in organic solvents compared to sulfonyl or pyridinyl analogs.
NMR Data
  • provides detailed ¹H and ¹³C NMR spectra for analogs, highlighting shifts influenced by substituents. For example, aromatic protons in chlorophenyl groups resonate at δ 7.2–7.8 ppm, while methylene groups (e.g., -CH₂-O-) appear near δ 4.5–5.0 ppm .
Antifungal and Antimicrobial Potential
  • Triazole Derivatives : and highlight triazole-containing compounds (e.g., epoxiconazole) as potent fungicides targeting ergosterol biosynthesis . In contrast, benzodiazole derivatives may exhibit different modes of action due to core structure variations.
Enzyme Inhibition and Probe Design
  • ’s compounds (4c, 4d, 5a) were synthesized as photoaffinity probes for studying enzyme interactions, indicating the utility of benzodiazole derivatives in biochemical research .

Structural-Activity Relationship (SAR) Insights

  • Chlorophenyl Position : Ortho-substitution (target compound) may enhance steric interactions in enzyme binding pockets compared to para-substituted analogs .

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of benzodiazole derivatives. For instance, compounds similar to 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Benzodiazole Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
1-[(2-chlorophenyl)methyl]-...Staphylococcus aureus12.5 μg/mL
2-(4-Chlorophenyl)-1H-benzimidazoleEscherichia coli8.0 μg/mL
Benzimidazole derivativePseudomonas aeruginosa16.0 μg/mL

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been extensively studied. A notable study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines, including A431 and A549 cells.

Case Study: Inhibition of Cancer Cell Proliferation

A recent investigation into the anticancer properties of benzodiazole derivatives found that 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole exhibited:

  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 μM across different cancer cell lines.
  • Mechanism of Action : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammatory markers. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 2: Anti-inflammatory Effects

Compound NameCytokine InhibitionConcentration (μM)
1-[(2-chlorophenyl)methyl]-...IL-610
Benzothiazole derivativeTNF-α20

Cellular Mechanisms

Mechanistic studies have revealed that 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole may exert its effects through several pathways:

  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways via caspase cascade has been documented.

Molecular Targeting

Investigations into the molecular targets of this compound suggest interactions with specific enzymes involved in cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Cyclization : Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with carbonyl or thiol-containing reagents under acidic/basic conditions .

Substituent Introduction : Sequential alkylation (e.g., 2-chlorophenylmethyl group) and phenoxymethylation via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF, THF) and catalysts (e.g., K₂CO₃, Pd-based catalysts) critically affect reaction efficiency .

  • Key Factors : Temperature (60–120°C), reaction time (6–24 hours), and stoichiometric ratios of intermediates.

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and benzodiazole ring integrity .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reversed-phase C18 columns) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

Q. What preliminary biological activities have been observed for this compound?

  • Methodological Answer : Screening assays reveal:

  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values: 8–32 µg/mL) .
  • Anticancer Potential : In vitro cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–50 µM) using MTT assays .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the benzodiazole core and phenoxymethyl group?

  • Methodological Answer :

  • Catalyst Screening : Pd(PPh₃)₄ or CuI for Sonogashira coupling (yields: 60–85%) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require inert atmospheres .
  • Microwave-Assisted Synthesis : Reduces reaction time (1–3 hours vs. 24 hours) and improves regioselectivity .

Q. What strategies resolve contradictions in enzyme inhibition data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use identical buffer conditions (pH 7.4, 37°C) and enzyme sources (recombinant vs. cell lysates) .
  • Orthogonal Validation : Combine in vitro enzymatic assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How do computational methods enhance mechanistic understanding of this compound's activity?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes to targets like PLA2G15 or caspases (AutoDock Vina, Schrödinger Suite) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) to identify critical interactions (e.g., H-bonds with catalytic residues) .

Notes

  • Avoid sources flagged as unreliable (e.g., BenchChem) per user guidelines.
  • Structural analogs (e.g., chlorophenyl/phenoxymethyl variants) exhibit similar reactivity and bioactivity, enabling extrapolation of synthetic/mechanistic insights .
  • Contradictions in enzyme data often arise from assay heterogeneity; systematic validation is critical .

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